molecular formula C12H12CuNO2 B14524841 Copper, [3-[[4-(ethoxycarbonyl)phenyl]amino]-1-propynyl]- CAS No. 62500-26-9

Copper, [3-[[4-(ethoxycarbonyl)phenyl]amino]-1-propynyl]-

Cat. No.: B14524841
CAS No.: 62500-26-9
M. Wt: 265.77 g/mol
InChI Key: YFNCAPJVCMXTAA-UHFFFAOYSA-N
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Description

Copper, [3-[[4-(ethoxycarbonyl)phenyl]amino]-1-propynyl]- is a complex organic compound that features a copper atom coordinated to a propynyl group substituted with an ethoxycarbonyl phenylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, [3-[[4-(ethoxycarbonyl)phenyl]amino]-1-propynyl]- typically involves the coordination of copper to the organic ligand. One common method involves the reaction of a copper salt, such as copper(II) sulfate, with the organic ligand under controlled conditions. The reaction is often carried out in an organic solvent like ethanol or methanol, and the temperature is maintained at a moderate level to ensure proper coordination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Copper, [3-[[4-(ethoxycarbonyl)phenyl]amino]-1-propynyl]- can undergo various types of chemical reactions, including:

    Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.

    Reduction: The compound can be reduced under specific conditions, affecting the copper center and the organic ligand.

    Substitution: The organic ligand can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction could yield copper(I) species.

Scientific Research Applications

Copper, [3-[[4-(ethoxycarbonyl)phenyl]amino]-1-propynyl]- has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which Copper, [3-[[4-(ethoxycarbonyl)phenyl]amino]-1-propynyl]- exerts its effects involves the interaction of the copper center with various molecular targets. The copper atom can participate in redox reactions, influencing cellular processes and pathways. The organic ligand may also interact with specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Copper, [3-[[4-(methoxycarbonyl)phenyl]amino]-1-propynyl]-
  • Copper, [3-[[4-(acetoxycarbonyl)phenyl]amino]-1-propynyl]-
  • Copper, [3-[[4-(butoxycarbonyl)phenyl]amino]-1-propynyl]-

Uniqueness

Copper, [3-[[4-(ethoxycarbonyl)phenyl]amino]-1-propynyl]- is unique due to its specific ethoxycarbonyl substitution, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

62500-26-9

Molecular Formula

C12H12CuNO2

Molecular Weight

265.77 g/mol

IUPAC Name

copper(1+);ethyl 4-(prop-2-ynylamino)benzoate

InChI

InChI=1S/C12H12NO2.Cu/c1-3-9-13-11-7-5-10(6-8-11)12(14)15-4-2;/h5-8,13H,4,9H2,2H3;/q-1;+1

InChI Key

YFNCAPJVCMXTAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC#[C-].[Cu+]

Origin of Product

United States

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